Cas no 39735-52-9 (Ethyl 2-(4-Chlorobenzoyl)AminoAcetate)

Ethyl 2-(4-Chlorobenzoyl)AminoAcetate is a synthetic organic compound with the molecular formula C11H12ClNO3. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of active ingredients and fine chemicals. The presence of the 4-chlorobenzoyl group enhances its reactivity, making it useful for amide bond formation and further derivatization. Its ester functionality allows for solubility in organic solvents, facilitating purification and downstream reactions. The compound exhibits stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its well-defined structure and consistent purity make it a valuable reagent for research and industrial-scale processes requiring precise molecular modifications.
Ethyl 2-(4-Chlorobenzoyl)AminoAcetate structure
39735-52-9 structure
Product Name:Ethyl 2-(4-Chlorobenzoyl)AminoAcetate
CAS No:39735-52-9
MF:C11H12ClNO3
MW:241.670882225037
MDL:MFCD00095955
CID:323139
PubChem ID:587418
Update Time:2025-08-05

Ethyl 2-(4-Chlorobenzoyl)AminoAcetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4-chlorobenzamido)acetate
    • ethyl 2-[(4-chlorobenzoyl)aMino]acetate
    • 4-chloro-hippuric acid ethyl ester
    • Ethyl [(4-chlorobenzoyl)amino]acetate
    • ethyl 2-[(4-chlorophenyl)carbonylamino]acetate
    • ethyl 2-[(4-chlorophenyl)formamido]acetate
    • Ethyl N-(4-chlorobenzoyl)aminoacetate
    • N-(4-chloro)benzoyl glycine methyl ester
    • SCHEMBL10898232
    • Ethyl (4-chlorobenzoyl)glycinate
    • CBDivE_008099
    • A873578
    • J-520612
    • Ethyl 2-[(4-chlorobenzamidoyl)amino]acetate
    • AKOS000100135
    • 39735-52-9
    • MFCD00095955
    • BB 0217248
    • XYVZUPHHGNHQHN-UHFFFAOYSA-N
    • CS-0313000
    • ETHYL2-[(4-CHLOROBENZOYL)AMINO]ACETATE
    • (4-Chlorobenzoylamino)acetic acid ethyl ester
    • DTXSID10343096
    • 2J-008
    • Ethyl [(4-chlorobenzoyl)amino]acetate #
    • FT-0639570
    • Glycine, N-(4-chlorobenzoyl)-, ethyl ester
    • ETHYL 4-CHLOROHIPPURATE
    • HMS546N04
    • CCG-234989
    • Maybridge1_001874
    • Ethyl 2-[(4-chlorobenZoyl)amino]acetate (BZ(4-Cl)-Gly-OEt)
    • DB-049473
    • ethyl N-[(4-chlorophenyl)carbonyl]glycinate
    • STK053782
    • Ethyl 2-(4-Chlorobenzoyl)AminoAcetate
    • MDL: MFCD00095955
    • Inchi: 1S/C11H12ClNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15)
    • InChI Key: XYVZUPHHGNHQHN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NCC(=O)OCC)=O

Computed Properties

  • Exact Mass: 241.05100
  • Monoisotopic Mass: 241.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Melting Point: 118-120°C
  • PSA: 55.40000
  • LogP: 2.02380

Ethyl 2-(4-Chlorobenzoyl)AminoAcetate Security Information

  • HazardClass:IRRITANT

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Ethyl 2-(4-Chlorobenzoyl)AminoAcetate Suppliers

Amadis Chemical Company Limited
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(CAS:39735-52-9)Ethyl 2-(4-Chlorobenzoyl)AminoAcetate
Order Number:A873578
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:40
Price ($):307.0
Email:sales@amadischem.com

Ethyl 2-(4-Chlorobenzoyl)AminoAcetate Related Literature

Additional information on Ethyl 2-(4-Chlorobenzoyl)AminoAcetate

Ethyl 2-(4-Chlorobenzoyl)AminoAcetate: A Comprehensive Overview

Ethyl 2-(4-Chlorobenzoyl)AminoAcetate, with the CAS number 39735-52-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an ethyl ester group with a 4-chlorobenzoyl moiety and an amino acetate functional group. The combination of these groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The molecular formula of Ethyl 2-(4-Chlorobenzoyl)AminoAcetate is C11H13ClNO4, and its molecular weight is approximately 266.68 g/mol. The compound exists as a white crystalline solid under standard conditions and is sparingly soluble in water but soluble in organic solvents such as dichloromethane and ethyl acetate. Its melting point is around 110°C, and it has a faint aromatic odor.

One of the key features of Ethyl 2-(4-Chlorobenzoyl)AminoAcetate is its versatility in chemical reactions. The presence of the amino acetate group allows for nucleophilic substitution reactions, while the benzoyl group can participate in electrophilic aromatic substitution under specific conditions. These reactivity patterns make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Recent studies have highlighted the potential of Ethyl 2-(4-Chlorobenzoyl)AminoAcetate as a precursor in the development of bioactive compounds. For instance, researchers have explored its role in the synthesis of peptide-based drugs, where its amino group can serve as a site for amide bond formation. Additionally, the chloro-substituted benzoyl group enhances the compound's stability and bioavailability, making it an attractive candidate for drug delivery systems.

In terms of synthesis, Ethyl 2-(4-Chlorobenzoyl)AminoAcetate can be prepared via several routes. A common method involves the reaction of 4-chlorobenzoyl chloride with ethyl glycinate in the presence of a base such as sodium hydroxide. This reaction proceeds through an acylation mechanism, yielding the desired product after purification. Alternative methods include nucleophilic acyl substitution using activated acylating agents or through peptide coupling techniques.

The application of Ethyl 2-(4-Chlorobenzoyl)AminoAcetate extends beyond pharmaceuticals. It has been utilized in agrochemicals as a component in herbicides and fungicides due to its ability to inhibit specific enzymes involved in plant metabolism. Furthermore, its role as a chiral auxiliary in asymmetric synthesis has been explored, demonstrating its potential in enantioselective reactions.

From an environmental perspective, Ethyl 2-(4-Chlorobenzoyl)AminoAcetate exhibits moderate biodegradability under aerobic conditions. Studies indicate that it undergoes hydrolysis under alkaline conditions to form corresponding carboxylic acids and ethanol. However, its persistence in aquatic environments necessitates careful handling to minimize ecological impact.

In conclusion, Ethyl 2-(4-Chlorobenzoyl)AminoAcetate (CAS No: 39735-52-9) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure and reactivity make it an essential building block in organic synthesis. With ongoing research into its bioactive properties and environmental behavior, this compound continues to play a pivotal role in advancing modern chemistry and pharmacology.

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Amadis Chemical Company Limited
(CAS:39735-52-9)Ethyl 2-(4-Chlorobenzoyl)AminoAcetate
A873578
Purity:99%
Quantity:5g
Price ($):307.0
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